n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide
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Overview
Description
n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide: is a complex organic compound with a molecular formula of C22H23Cl2N3O4S2 and a molecular weight of 528.47 This compound is notable for its unique structure, which includes an adamantane moiety, a formohydrazido group, and a dichlorothiophene sulfonamide group
Preparation Methods
The synthesis of n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide involves multiple steps, typically starting with the preparation of the adamantane derivative. The adamantane moiety is first functionalized to introduce the formohydrazido group. This intermediate is then reacted with a phenyl derivative to form the carbonyl linkage. Finally, the dichlorothiophene sulfonamide group is introduced through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the formohydrazido and sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide include:
- n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-carboxamide
- n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-phosphamide
These compounds share similar structural features but differ in the functional groups attached to the dichlorothiophene moiety. The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(adamantane-1-carbonylamino)carbamoyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O4S2/c23-18-8-17(19(24)32-18)33(30,31)27-16-3-1-15(2-4-16)20(28)25-26-21(29)22-9-12-5-13(10-22)7-14(6-12)11-22/h1-4,8,12-14,27H,5-7,9-11H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGBUFOKOBGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=C(SC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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